

Satraplatin in Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Satraplatin

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Satraplatin, an orally bioavailable platinum(IV) complex, has been the subject of numerous clinical investigations across a range of malignancies. This guide provides a meta-analysis of key clinical trials, comparing its performance with alternative treatments and elucidating its mechanism of action through detailed experimental data and pathway visualizations.

Efficacy of Satraplatin: A Comparative Overview

Satraplatin has shown activity in various tumor types, with the most robust data coming from trials in castrate-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and ovarian cancer.

Castrate-Resistant Prostate Cancer (CRPC)

The landmark Phase III SPARC (**Satraplatin** and Prednisone Against Refractory Cancer) trial evaluated **satraplatin** in combination with prednisone against prednisone alone in patients with metastatic CRPC who had progressed after prior chemotherapy.

Table 1: Efficacy of **Satraplatin** in the Phase III SPARC Trial for CRPC

Endpoint	Satraplatin + Prednisone	Placebo + Prednisone	Hazard Ratio (HR) [95% CI]	p-value
Progression-Free Survival (PFS)	Not explicitly stated in weeks, but a 33% reduction in risk of progression or death was observed.[1]	9.7 weeks[2]	0.67 [0.57 - 0.77] [1]	< 0.001[1]
Overall Survival (OS)	61.3 weeks	61.4 weeks	0.98 [0.84 - 1.15] [1]	0.80
>50% PSA Decrease	33.3%	8.7%	-	0.046
Time to Pain Progression	Significantly reduced	-	0.64 [0.51 - 0.79]	< 0.001

An earlier, prematurely terminated Phase III trial also showed a significant improvement in PFS for the **satraplatin** plus prednisone arm (5.2 months) compared to prednisone alone (2.5 months).

Non-Small Cell Lung Cancer (NSCLC)

Phase II trials have explored **satraplatin**'s efficacy in NSCLC, both as a single agent and in combination therapy.

Table 2: Efficacy of **Satraplatin** in Phase II NSCLC Trials

Trial	Treatment Arm	Objective Response Rate (ORR)	Disease Control Rate (ORR + SD)	Median Time to Progression
NCT00278141	Satraplatin + Paclitaxel	17%	59%	4 months
NCT00278141 (final results)	Satraplatin + Paclitaxel	21%	45%	4.2 months
Unnamed Phase II	Satraplatin monotherapy	No sustained objective responses	46% (Stable Disease)	-

Ovarian Cancer

A randomized Phase II trial compared **satraplatin** to standard platinum agents in patients with relapsed ovarian cancer.

Table 3: Efficacy of **Satraplatin** in a Phase II Relapsed Ovarian Cancer Trial

Treatment Arm	Objective Response Rate (ORR)
Satraplatin	35%
Cisplatin or Carboplatin	35%

Safety and Tolerability Profile

Across multiple clinical trials, **satraplatin** has demonstrated a manageable safety profile, distinct from that of intravenous platinum analogs.

Table 4: Common Adverse Events (Grade 3/4) Associated with **Satraplatin**

Adverse Event	Satraplatin + Paclitaxel (NSCLC)	Satraplatin Monotherapy (General)
Hematological		
Neutropenia	41%	19.6%
Thrombocytopenia	29%	29.8%
Leukopenia	21%	-
Lymphocytopenia	-	64.7%
Non-Hematological		
Infection	29%	-
Nausea	17%	Common, generally mild
Vomiting	17%	Common, generally mild
Anorexia	13%	-
Hyperglycemia	13%	-
Fatigue	8%	-
Diarrhea	-	Common, generally mild

Notably, **satraplatin** is not associated with the significant neurotoxicity, ototoxicity, or nephrotoxicity commonly observed with cisplatin. The primary dose-limiting toxicities are myelosuppression (neutropenia and thrombocytopenia) and diarrhea.

Experimental Protocols of Key Clinical Trials

SPARC Phase III Trial (CRPC)

- Design: A multinational, double-blind, randomized, placebo-controlled trial involving 950 patients with metastatic CRPC who had progressed after one prior chemotherapy regimen.
- Treatment Arms:

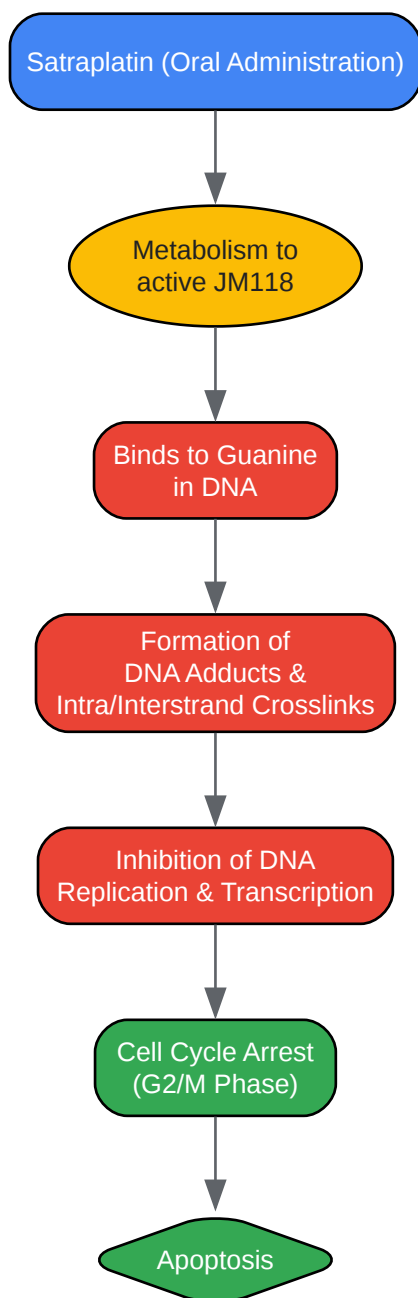
- **Satraplatin** (80 mg/m²) administered orally once daily on days 1 to 5 of a 35-day cycle, plus prednisone (5 mg) taken orally twice daily.
- Placebo administered orally on the same schedule as **satraplatin**, plus prednisone (5 mg) taken orally twice daily.
- Primary Endpoints: Progression-free survival and overall survival.
- Key Assessments: Disease progression was adjudicated by an independent expert review committee based on radiological scans. Prostate-specific antigen (PSA) levels and pain progression were also monitored.

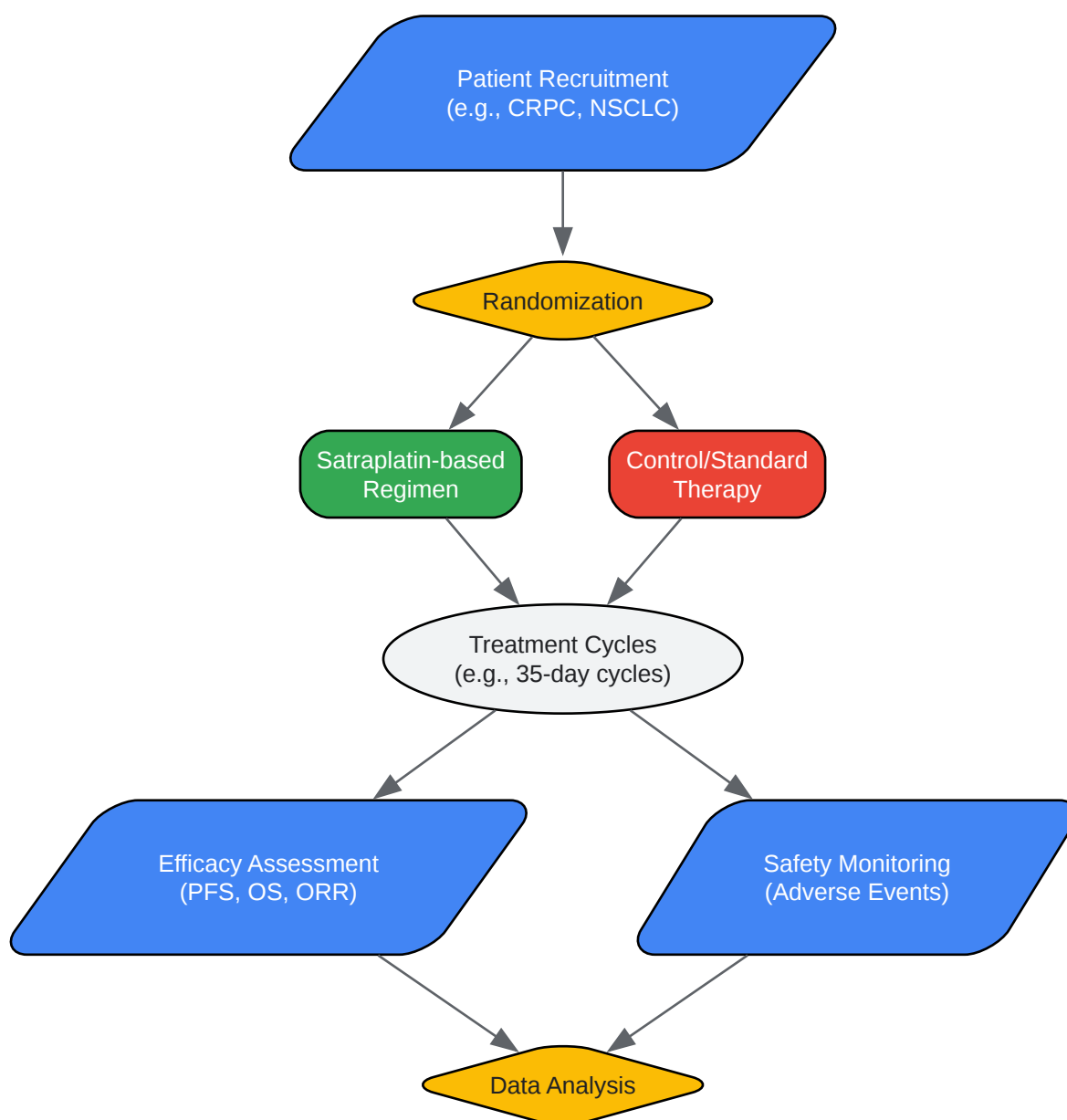
Phase II Trial in NSCLC (NCT00278141)

- Design: A single-center, community-based, open-label Phase II trial.
- Patient Population: Patients with newly diagnosed, unresectable stage IIIB/IV NSCLC.
- Treatment: **Satraplatin** (80 mg/m², later amended to 70 mg/m²) administered orally on days 1-5 and paclitaxel (200 mg/m²) administered intravenously on day 1, every 28 days for a maximum of 6 cycles.
- Primary Endpoint: Objective response rate.
- Assessments: Patients were restaged every 8 weeks to evaluate response to treatment.

Mechanism of Action and Signaling Pathways

Satraplatin is a prodrug that is metabolized in the body to its active form, JM118. The cytotoxic effects of **satraplatin** are mediated through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.





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References

- 1. Multinational, double-blind, phase III study of prednisone and either satraplatin or placebo in patients with castrate-refractory prostate cancer progressing after prior chemotherapy: the SPARC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Satraplatin in Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681480#a-meta-analysis-of-clinical-trials-involving-satraplatin]

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